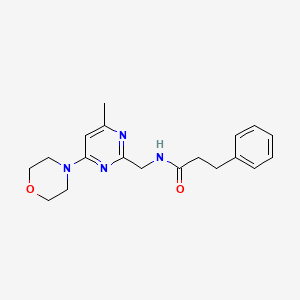

4-(2-Methoxyphenoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methoxyphenoxy)benzonitrile” is a chemical compound with the CAS Number: 78338-67-7 . It has a molecular weight of 225.25 and its IUPAC name is 4-(2-methoxyphenoxy)benzonitrile .

Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyphenoxy)benzonitrile” is represented by the formula C14H11NO2 . The InChI code for this compound is 1S/C14H11NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,1H3 .Scientific Research Applications

Molecular Structure and Packing Analysis

Research on similar compounds, such as 4-phenoxy-substituted phthalonitriles with methoxy groups, has focused on understanding their syntheses and crystal structures. Studies reveal that short contacts significantly influence molecular packing, more so than van der Waals interactions (Erzunov et al., 2023).

Luminescent Properties and Liquid Crystalline Behavior

A series of luminescent compounds related to 4-(2-Methoxyphenoxy)benzonitrile have been synthesized, displaying potential as mesogens. These compounds exhibit phases like nematic or orthorhombic columnar phases depending on their chain lengths. They show good blue emitting properties and have been characterized for their liquid crystalline behavior and photophysical properties (Ahipa et al., 2014).

Synthesis and Spectroscopic Investigation

The synthesis and structural analysis of related Schiff base compounds have been a subject of interest. These compounds, including derivatives of 4-(2-Methoxyphenoxy)benzonitrile, have been studied using FT-IR and XRD spectroscopy, along with density functional theory calculations, providing insights into their vibrational and structural properties (Alver et al., 2011).

Application in High-Performance Materials

Research has explored the use of phthalonitrile monomers, including those with methoxyl groups, in developing low melting phthalonitrile resins. These studies focus on their synthesis, curing behavior, and potential application in high-temperature structural composite matrices, emphasizing thermal and mechanical properties (Han et al., 2019).

Electrochemical Applications

In the field of electrochemistry, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as electrolyte additives in lithium-ion batteries. Studies indicate these compounds can improve the cyclic stability and overall performance of high-voltage lithium-ion batteries (Huang et al., 2014).

properties

IUPAC Name |

4-(2-methoxyphenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBJZVLPHCVODR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenoxy)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)

![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)